Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
Overview
Description
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a fluorophenyl group, and a phenylpropanoate ester, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with an acetylating agent to introduce the acetyl group.
Coupling with phenylpropanoate: The final step involves the coupling of the acylated sulfonamide with methyl 3-phenylpropanoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the fluorophenyl group may enhance binding affinity. The compound may also interact with cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
- Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
- Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
Uniqueness
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDFMQBMDDLTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.